7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
The compound “7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines are fundamental to life, as they form part of DNA and RNA, and are also found in a number of other biologically important molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using a variety of techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as pyrrolopyrazine derivatives, have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
For instance, pyrrolopyrazine derivatives have been shown to exhibit various biological activities, potentially through interactions with multiple targets .
Biochemical Pathways
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been reported to impact various biological pathways . More research is needed to elucidate the specific pathways affected by this compound.
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2/c1-17-12-11(13(20)18(2)14(17)21)19(8-16-12)7-9-5-3-4-6-10(9)15/h3-6,8H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJURWRSYDTEQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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